molecular formula C27H27N3O3 B2462434 1-benzyl-3-(benzyloxy)-N-(2-methoxyphenethyl)-1H-pyrazole-4-carboxamide CAS No. 1014070-46-2

1-benzyl-3-(benzyloxy)-N-(2-methoxyphenethyl)-1H-pyrazole-4-carboxamide

Cat. No. B2462434
CAS RN: 1014070-46-2
M. Wt: 441.531
InChI Key: GQTDIHKTWDSCSE-UHFFFAOYSA-N
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Description

1-benzyl-3-(benzyloxy)-N-(2-methoxyphenethyl)-1H-pyrazole-4-carboxamide is a compound that has been widely studied for its potential use in scientific research. This compound is known to have various biochemical and physiological effects, making it a valuable tool for researchers in many different fields.

Scientific Research Applications

Functionalization Reactions and Synthesis

Research has explored the synthesis and functionalization reactions of pyrazole derivatives, which can serve as key intermediates for further chemical transformations. One study detailed the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamides through reactions with various aminophenols, indicating the versatility of pyrazole derivatives in synthetic chemistry and potential applications in creating more complex molecules (Yıldırım et al., 2006). Another investigation outlined a practical synthesis method for a CCR5 antagonist, highlighting the application of pyrazole derivatives in the development of pharmacologically active compounds (Ikemoto et al., 2005).

Herbicidal Activity

A study on the synthesis of novel 3-(substituted alkoxy)pyrazole-4-carboxamide derivatives examined their herbicidal activity, demonstrating the potential of pyrazole derivatives in agricultural chemistry. These compounds showed significant herbicidal activity against various weeds, highlighting the impact of the substituent at the 3-position of the pyrazole ring on their activity (Ohno et al., 2004).

Luminescent Supramolecular Liquid Crystals

Supramolecular liquid crystals containing pyrazole units have been reported for their novel self-assembly and luminescent properties. These materials, capable of forming columnar mesophases, have potential applications in advanced material science, especially for optoelectronic devices. The study underscores the importance of the pyrazole moiety in facilitating self-assembly leading to mesomorphism, as well as its role in the luminescence of the materials (Moyano et al., 2013).

Antimicrobial Activity

Investigations into functionalization reactions of pyrazole-3-carboxylic acid chloride with various derivatives have led to the synthesis of novel compounds with evaluated antimicrobial activities. This research points towards the potential of pyrazole derivatives in contributing to the development of new antimicrobial agents, offering a pathway for the synthesis of compounds with potential pharmacological applications (Korkusuz et al., 2013).

properties

IUPAC Name

1-benzyl-N-[2-(2-methoxyphenyl)ethyl]-3-phenylmethoxypyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3/c1-32-25-15-9-8-14-23(25)16-17-28-26(31)24-19-30(18-21-10-4-2-5-11-21)29-27(24)33-20-22-12-6-3-7-13-22/h2-15,19H,16-18,20H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTDIHKTWDSCSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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